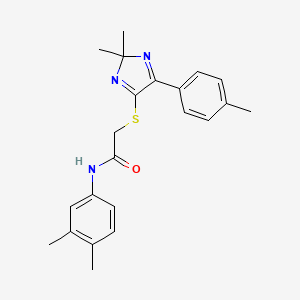![molecular formula C20H23N3O3 B2866767 ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847462-27-5](/img/structure/B2866767.png)
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism : Research could be directed towards understanding how this compound is absorbed, distributed, metabolized, and excreted in the body. Studies like those on beta-carboline derivatives provide insights into the plasma levels of drugs in volunteers, highlighting the importance of pharmacokinetic studies in drug development (Krause & Dorow, 1993) Consensus Paper.
Toxicology and Safety Profiles : Determining the toxicological profile of new compounds is essential for assessing their safety for human use. Controlled exposure studies, such as those conducted with ethyl tert-butyl ether, can evaluate the uptake, disposition, and acute effects of compounds, providing valuable information on their safety (Nihlen, Löf, & Johanson, 1998) Consensus Paper.
Mechanisms of Action and Biological Effects : Investigating the biochemical and molecular mechanisms through which compounds exert their effects can identify potential therapeutic targets. For instance, studies on histone deacetylase inhibitors like MS-275 explore their pharmacologic and biological properties, providing a basis for their use in treating various diseases (Gore et al., 2008) Consensus Paper.
Clinical Applications and Efficacy : The ultimate goal of many research studies is to determine the clinical applications of new compounds. This involves evaluating their efficacy in treating specific conditions, as seen in phase I and pharmacokinetic studies of new cytotoxic agents or drugs targeting specific receptors (McCrystal et al., 1999) Consensus Paper.
Properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-26-20(25)18-12(2)17(13(3)23-18)19(24)21-10-9-14-11-22-16-8-6-5-7-15(14)16/h5-8,11,22-23H,4,9-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBPWWYZNUUNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)


![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)

